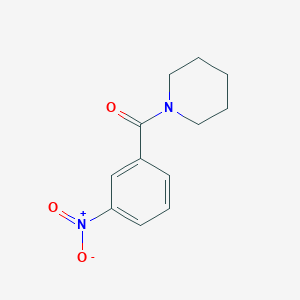

(3-Nitrophenyl)(piperidin-1-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-nitrophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-12(13-7-2-1-3-8-13)10-5-4-6-11(9-10)14(16)17/h4-6,9H,1-3,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONWMALXGJIZEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50949036 | |

| Record name | (3-Nitrophenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26163-45-1 | |

| Record name | (3-Nitrophenyl)-1-piperidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26163-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC14852 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Nitrophenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 3 Nitrophenyl Piperidin 1 Yl Methanone

Direct Amide Bond Formation Approaches

The most straightforward methods for the synthesis of (3-Nitrophenyl)(piperidin-1-yl)methanone involve the direct formation of the amide bond between a 3-nitrobenzoyl moiety and a piperidine (B6355638) ring.

Acylation Reactions Utilizing 3-Nitrobenzoyl Derivatives and Piperidine

A primary and well-established method for synthesizing this compound is the acylation of piperidine with a 3-nitrobenzoyl derivative, most commonly 3-nitrobenzoyl chloride. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-nitrobenzoyl chloride.

This transformation is often carried out under Schotten-Baumann conditions. wikipedia.org These conditions involve a two-phase system of water and an organic solvent, with a base present in the aqueous phase to neutralize the hydrochloric acid generated during the reaction. wikipedia.org The use of a base, such as sodium hydroxide (B78521) or pyridine (B92270), is crucial as it drives the equilibrium towards the formation of the amide product and prevents the protonation of the amine reactant. byjus.compw.live Pyridine can also act as a catalyst, enhancing the acylating power of the acyl chloride. byjus.compw.live

The general reaction is as follows:

3-Nitrobenzoyl chloride + Piperidine → this compound + HCl

The reaction conditions, such as solvent, temperature, and the choice of base, can be optimized to maximize the yield and purity of the final product.

Metal-Catalyzed Amidation Protocols (e.g., Gold Catalysis)

In recent years, metal-catalyzed reactions have emerged as powerful tools in organic synthesis. While specific examples of gold-catalyzed amidation for the direct synthesis of this compound are not extensively documented in the literature, the potential for such a transformation exists. Gold catalysts have shown efficacy in the synthesis of amides from aldehydes and amines in aqueous media under mild conditions. rsc.org

Furthermore, gold and silver-catalyzed reductive amination of aromatic carboxylic acids to benzylic amines has been reported. researchgate.nettudelft.nlwur.nl These catalysts are often bifunctional, with the support catalyzing the dehydration of an ammonium (B1175870) carboxylate intermediate to an amide, which is then further transformed. wur.nl Although this specific application is for reductive amination, it highlights the potential of gold-based catalytic systems in activating carboxylic acid derivatives for amidation. Future research may explore the direct gold-catalyzed amidation of 3-nitrobenzoic acid with piperidine as a more atom-economical and potentially greener alternative to traditional methods. The development of heterogeneous gold catalysts could also offer advantages in terms of catalyst recovery and reuse. nih.gov

Indirect Synthetic Strategies and Precursor Chemistry

Indirect methods for the synthesis of this compound involve the formation of the target molecule through intermediates or multi-step pathways starting from more basic precursors.

Thioamide Intermediates in Methanone (B1245722) Synthesis

An alternative, though less direct, route to this compound could involve the use of a thioamide intermediate. Thioamides are isosteres of amides and are valuable building blocks in organic synthesis. researchgate.netnih.gov The synthesis of the corresponding thioamide, (3-nitrophenyl)(piperidin-1-yl)methanethione, could potentially be achieved through the reaction of piperidine with a suitable thioacylating agent derived from 3-nitrobenzoic acid. Various methods exist for the synthesis of thioamides, including the use of Lawesson's reagent or other thionating agents to convert an existing amide to a thioamide. nih.govtandfonline.com

Once the thioamide is formed, it can be converted to the corresponding amide. This transformation, while requiring an additional step, can be useful in certain synthetic contexts. The desulfurization of the thioamide to the amide can be accomplished using various reagents. This two-step sequence of thionation followed by desulfurization represents a viable, albeit more circuitous, pathway to the target methanone.

Multi-Step Conversions Involving Nitroaromatic Precursors

The synthesis of this compound can also be approached through multi-step sequences starting from readily available nitroaromatic precursors. A common starting material is 3-nitrotoluene (B166867), which can be synthesized by the nitration of toluene. wikipedia.org The methyl group of 3-nitrotoluene can then be oxidized to a carboxylic acid, yielding 3-nitrobenzoic acid. This acid can subsequently be converted to 3-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride, which is then reacted with piperidine as described in the direct acylation method.

Another example of a multi-step synthesis starting from a different precursor involves the use of benzotrichloride (B165768). researchgate.net In a related synthesis of (3-aminophenyl)(morpholino)methanone, benzotrichloride is first nitrated to produce meta-nitrobenzoic acid. researchgate.net This intermediate is then chlorinated with thionyl chloride to yield meta-nitrobenzoyl chloride. researchgate.net This acyl chloride can then be condensed with the desired amine, in this case, piperidine, to form the nitro-substituted methanone. researchgate.net A final reduction step would then be required to produce the aminophenyl derivative, but the intermediate is the target compound of this article. researchgate.net Such multi-step syntheses offer flexibility in accessing a variety of substituted analogs by modifying the reaction sequence or the starting materials. wjpsonline.comnih.gov

Mechanistic Studies of Synthetic Transformations

The primary direct synthetic route to this compound, the acylation of piperidine with 3-nitrobenzoyl chloride, proceeds through the well-understood Schotten-Baumann reaction mechanism. byjus.compw.liveiitk.ac.in This mechanism can be broken down into the following key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of piperidine onto the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. iitk.ac.in This leads to the formation of a tetrahedral intermediate.

Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled. byjus.com

Proton Transfer: The resulting protonated amide is then deprotonated by the base present in the reaction medium (e.g., hydroxide ion or pyridine). byjus.compw.live This step is crucial as it neutralizes the product and prevents the protonation of the unreacted piperidine, allowing the reaction to proceed to completion. byjus.compw.live

Nucleophilic Addition Mechanisms at the Carbonyl Center

The formation of this compound via conventional methods hinges on the nucleophilic character of the piperidine nitrogen and the electrophilicity of the carbonyl carbon of a 3-nitrobenzoyl derivative. The reaction is a classic example of nucleophilic acyl substitution.

The process typically involves the activation of 3-nitrobenzoic acid. Activation can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride (3-nitrobenzoyl chloride) or by using coupling agents. Common activating agents include DCC/DMAP, HATU/DIPEA, and thionyl chloride (SOCl₂). researchgate.net

The reaction mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated 3-nitrobenzoyl derivative. This step leads to the formation of a tetrahedral intermediate.

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed by the elimination of the leaving group (e.g., a chloride ion if starting from an acyl chloride, or a derivative of the coupling agent).

Deprotonation: A base, which can be a second equivalent of piperidine or an added non-nucleophilic base like triethylamine, removes the proton from the nitrogen atom, yielding the final neutral amide product, this compound.

Boronic acid derivatives have also been developed as catalysts for direct amide synthesis at room temperature, proving effective for a wide range of substrates including aromatic acids and heterocyclic amines. nih.gov

Role of Radical Species in Catalytic Cycles

While nucleophilic substitution is the classic pathway, contemporary organic synthesis has explored radical-based mechanisms for amide bond formation. acs.org These methods offer alternative pathways, particularly through the use of transition-metal catalysis or photoredox catalysis.

One such approach involves the decarboxylative cross-coupling of carboxylic acids with isocyanides, mediated by a metal catalyst like silver. acs.org In this scenario, a carbon-centered radical is generated from the carboxylic acid, which then engages with an isocyanide to form an imidoyl radical. This radical is subsequently trapped to produce the amide. acs.org

Another advanced strategy involves the visible-light-mediated generation of amidyl radicals from N-aryloxy amides. researchgate.net A single-electron transfer (SET) to the N-aryloxy amide generates a nitrogen-centered radical. While this specific example leads to β-amido ketones via a 1,2-hydrogen atom transfer (HAT), it illustrates the principle of using radical species in C-N bond formation. researchgate.net Catalytic cycles for amide synthesis can be mediated by various transition metals, including cobalt, which can operate through either low-valent or high-valent catalytic species to facilitate C-H bond amidation. researchgate.net The Barton-McCombie deoxygenation is another example of a reaction proceeding through a radical substitution mechanism, although it is typically used for deoxygenating alcohols. wikipedia.org

These radical pathways demonstrate the expanding toolkit for amide synthesis, although their application to a specific target like this compound would depend on the availability of suitable starting materials and optimization of reaction conditions.

Kinetic and Thermodynamic Parameters Governing Reaction Progress

The progress of the amidation reaction to form this compound is governed by both kinetic and thermodynamic factors. Amide bond formation is generally a thermodynamically favorable process due to the high stability of the resulting amide linkage.

Kinetic Factors:

Reactivity of the Electrophile: The rate of reaction is highly dependent on the nature of the 3-nitrobenzoyl derivative. Acyl halides are significantly more reactive than the corresponding carboxylic acid, leading to faster reaction rates.

Nucleophilicity of the Amine: Piperidine is a non-aromatic, secondary cyclic amine, making it a strong nucleophile and base, which favors a rapid reaction.

Catalyst: The choice of catalyst can dramatically influence the reaction rate. For instance, in direct amidation reactions, catalysts are essential to overcome the high activation energy required for the reaction between a carboxylic acid and an amine. researchgate.netnih.gov

Temperature: While some modern catalytic systems allow for amide synthesis at room temperature, many traditional methods require heating to proceed at a practical rate. nih.gov

Solvent: The choice of solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing the reaction kinetics.

Thermodynamic Factors:

Amide Resonance: The product, this compound, is stabilized by resonance, where the lone pair of electrons on the piperidine nitrogen is delocalized into the carbonyl group. This resonance stabilization contributes significantly to the thermodynamic driving force for the reaction.

Byproducts: The formation of stable and often gaseous or easily removable byproducts (e.g., HCl, CO₂, H₂O) can shift the reaction equilibrium towards the products.

Functional Group Interconversions on the this compound Scaffold

The this compound scaffold possesses three distinct functional groups—the nitro group, the carbonyl group, and the piperidine ring—each amenable to further chemical transformation. vanderbilt.edu

Nitro Group Reductions to Aminophenyl Derivatives

The reduction of the aromatic nitro group to a primary amine is one of the most significant transformations of this scaffold, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing substituent. masterorganicchemistry.com This opens up a wide range of subsequent reactions on the aromatic ring. The reduction is generally chemoselective, leaving the amide functionality intact under many conditions. researchgate.net

The reduction can proceed through a six-electron process, sequentially forming nitroso and hydroxylamino intermediates before yielding the final amine. nih.gov Various methods are available for this transformation:

| Reagent/Method | Conditions | Characteristics & Selectivity | Reference(s) |

| Metal/Acid | Fe/HCl, Sn/HCl, Zn/HCl | Classic, robust, and inexpensive methods. | masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | High yields and clean reactions. Can sometimes reduce other groups if not controlled. | masterorganicchemistry.com |

| Transfer Hydrogenation | Hydrazine (H₂NNH₂·H₂O), Rh complexes | Avoids the use of high-pressure hydrogen gas. | masterorganicchemistry.comresearchgate.net |

| Metal Borohydrides | NaBH₄ with a catalyst | A milder alternative to some metal/acid systems. | google.com |

| Trichlorosilane | SiHCl₃ with an organic base | Highly chemoselective, avoids contamination by metal byproducts. | google.com |

The resulting (3-Aminophenyl)(piperidin-1-yl)methanone is a key intermediate for further derivatization, such as diazotization or acylation of the newly formed amino group.

Transformations Involving the Carbonyl Functionality

The amide carbonyl group in this compound is notably stable due to resonance. However, it can be transformed under specific, often harsh, reducing conditions. The most common transformation is its complete reduction to a methylene (B1212753) group (CH₂), which converts the amide into a tertiary amine.

Reduction to Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or alane (AlH₃) are typically required for this transformation. The reaction converts this compound into 1-(3-nitrobenzyl)piperidine. This reaction must be performed before the nitro group reduction if the final product desired is the aminobenzyl piperidine, as LiAlH₄ can also reduce the nitro group.

Other transformations typical for ketones, such as the Baeyer-Villiger oxidation, are not applicable to the amide carbonyl group. masterorganicchemistry.com The stability of the amide bond makes its participation in reactions like transamidation possible with other amines, particularly when the amide is "activated," as seen in N-acyl azoles. mdpi.com

Alkylation/Acylation of the Piperidine Nitrogen

The nitrogen atom within the this compound scaffold is part of an amide linkage. Due to the delocalization of its lone pair of electrons into the carbonyl system, this nitrogen is non-basic and significantly less nucleophilic than the nitrogen in piperidine itself. Consequently, direct alkylation or acylation at this position is challenging and not as straightforward as the alkylation of a free amine.

Standard alkylation with alkyl halides is generally ineffective. To achieve N-alkylation of the amide, a very strong base, such as sodium hydride (NaH), is typically required to first deprotonate the amide, generating a resonance-stabilized amidate anion. This anion is a more potent nucleophile and can then react with an alkylating agent like an alkyl halide.

Alternatively, modifications can be directed at the carbon atoms of the piperidine ring. For instance, synthetic schemes have been developed to achieve regioselective alkylation at the 3-position of the piperidine ring by first converting it to an enamine or enamide anion intermediate, though this is typically done starting from piperidine or a piperideine derivative rather than the fully formed final amide product. odu.edu

Advanced Spectroscopic and Crystallographic Characterization of 3 Nitrophenyl Piperidin 1 Yl Methanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of (3-Nitrophenyl)(piperidin-1-yl)methanone is expected to show distinct signals corresponding to the protons of the 3-nitrophenyl ring and the piperidine (B6355638) moiety.

The protons on the piperidine ring typically exhibit complex multiplets in the upfield region of the spectrum, generally between 1.5 and 3.7 ppm. The protons on the carbons adjacent to the nitrogen atom (C2' and C6') are expected to be deshielded due to the inductive effect of the nitrogen and will appear at a lower field (around 3.3-3.7 ppm) compared to the other piperidine protons (C3', C4', C5'), which would resonate further upfield (around 1.5-1.7 ppm).

The aromatic protons of the 3-nitrophenyl group are anticipated to appear in the downfield region (7.5-8.5 ppm) due to the deshielding effect of the aromatic ring current, the electron-withdrawing carbonyl group, and the strongly deactivating nitro group. The proton situated between the carbonyl and nitro groups (H2) is expected to be the most deshielded, likely appearing as a singlet or a finely split triplet around 8.2-8.4 ppm. The proton ortho to the nitro group (H4) would likely appear as a doublet of doublets around 8.1-8.3 ppm. The proton para to the nitro group (H6) would also be a doublet of doublets, expected around 7.7-7.9 ppm, while the proton meta to the nitro group and ortho to the carbonyl group (H5) would be expected as a triplet around 7.6-7.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Piperidine H2', H6' | 3.3 - 3.7 | Multiplet |

| Piperidine H3', H4', H5' | 1.5 - 1.7 | Multiplet |

| Aromatic H2 | 8.2 - 8.4 | Singlet/Triplet |

| Aromatic H4 | 8.1 - 8.3 | Doublet of Doublets |

| Aromatic H6 | 7.7 - 7.9 | Doublet of Doublets |

| Aromatic H5 | 7.6 - 7.8 | Triplet |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the piperidine carbons.

The carbonyl carbon (C=O) is the most deshielded and is expected to appear at a characteristic downfield chemical shift, typically in the range of 168-172 ppm for a tertiary amide. The carbons of the piperidine ring will appear in the upfield region. The carbons adjacent to the nitrogen (C2' and C6') are expected around 43-48 ppm, while the other carbons (C3', C4', C5') would be found further upfield, between 24 and 27 ppm.

The aromatic carbons will resonate in the 120-150 ppm range. The carbon bearing the nitro group (C3) will be highly influenced by the substituent and is expected around 148 ppm. The carbon attached to the carbonyl group (C1) would be found around 135-138 ppm. The remaining aromatic carbons (C2, C4, C5, C6) will have chemical shifts influenced by the positions of the two electron-withdrawing groups.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 168 - 172 |

| Aromatic C3 (-NO₂) | 147 - 149 |

| Aromatic C1 (-C=O) | 135 - 138 |

| Aromatic C2, C4, C5, C6 | 122 - 135 |

| Piperidine C2', C6' | 43 - 48 |

| Piperidine C3', C5' | 25 - 27 |

| Piperidine C4' | 24 - 26 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Through-Bond and Through-Space Correlations

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). For instance, it would show correlations between the adjacent protons on the piperidine ring and also between the coupled protons on the 3-nitrophenyl ring, confirming their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each piperidine and aromatic carbon signal to its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between carbons and protons that are separated by two or three bonds. Key expected correlations would include the one between the piperidine protons at C2' and C6' and the carbonyl carbon, and correlations between the aromatic protons (H2 and H6) and the carbonyl carbon. These correlations are crucial for confirming the connection between the piperidine ring and the 3-nitrobenzoyl group.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is particularly useful for identifying the presence of specific functional groups.

Characteristic Vibrational Modes of Carbonyl and Nitro Groups

The FTIR spectrum of this compound is dominated by strong absorption bands characteristic of the carbonyl and nitro functional groups.

Carbonyl (C=O) Stretching: The amide carbonyl group is expected to show a strong, sharp absorption band. For a tertiary amide like this, the C=O stretching vibration typically appears in the region of 1630-1670 cm⁻¹.

Nitro (NO₂) Stretching: The nitro group gives rise to two distinct and strong stretching vibrations:

An asymmetric stretching vibration (νas), typically found in the range of 1515-1560 cm⁻¹.

A symmetric stretching vibration (νs), which appears at a lower frequency, usually between 1345-1385 cm⁻¹. sigmaaldrich.com

The presence of intense bands in these regions provides strong evidence for the incorporation of both the carbonyl and nitro groups into the molecular structure.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Amide Carbonyl | C=O Stretch | 1630 - 1670 | Strong |

| Nitro | Asymmetric Stretch | 1515 - 1560 | Strong |

| Nitro | Symmetric Stretch | 1345 - 1385 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2950 | Medium |

| C-N | Stretch | 1250 - 1350 | Medium |

Conjugation Effects on Vibrational Frequencies

The electronic interaction between the aromatic ring, the carbonyl group, and the nitro group can influence the positions of their respective vibrational frequencies. The carbonyl group is in conjugation with the π-system of the benzene (B151609) ring. This conjugation tends to lower the frequency of the C=O stretching vibration compared to a non-conjugated amide, due to a decrease in the double bond character of the carbonyl bond.

Furthermore, the strongly electron-withdrawing nature of the nitro group, which is in meta-position to the carbonyl, influences the electronic distribution within the ring. This can subtly affect the vibrational frequencies of the ring C-C and C-H bonds. Studies on related nitroaromatic compounds have shown that the electronic coupling between the nitro groups and the benzene ring can lead to mixed vibrational characters, where ring vibrations are also affected and may appear at different positions with enhanced intensity. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound, with a chemical formula of C₁₂H₁₄N₂O₃, the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value with a high degree of precision (typically within 5 ppm), thereby confirming the elemental composition.

While specific experimental HRMS data for this compound is not available in the reviewed literature, the analysis would typically involve dissolving the compound in a suitable solvent and analyzing it using an HRMS instrument like a Time-of-Flight (TOF) or Orbitrap mass analyzer. The expected result would be a protonated molecule [M+H]⁺ with a measured m/z value extremely close to the calculated value for C₁₂H₁₅N₂O₃⁺.

Table 1: Theoretical Mass of this compound

| Formula | Ion | Mass Type | Calculated Mass |

|---|

This table represents theoretical values. Experimental verification is required.

Fragmentation Pathway Analysis in Electron Ionization (EI) and Electrospray Ionization (ESI)

Understanding how a molecule fragments under different ionization conditions provides a roadmap to its structure.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to extensive fragmentation. The fragmentation of this compound would likely proceed through several key pathways. A primary cleavage event would be the alpha-cleavage adjacent to the carbonyl group, leading to the formation of the 3-nitrobenzoyl cation (m/z 150) or the piperidinyl radical with the charge retained on the benzoyl fragment. Another characteristic fragmentation would involve the piperidine ring itself, which could lose ethylene (B1197577) (C₂H₄) units. Further fragmentation of the 3-nitrobenzoyl cation could involve the loss of the nitro group (NO₂) or carbon monoxide (CO). nist.govsapub.org

Electrospray Ionization (ESI): ESI is a softer ionization technique that typically produces a protonated molecular ion [M+H]⁺ with less fragmentation than EI. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation. For this compound, the fragmentation in positive ion ESI-MS/MS would likely be initiated by the cleavage of the amide bond, which is a common fragmentation pathway for N-acyl piperidines. scielo.brnih.gov This would result in the formation of the protonated piperidine (m/z 86) and the 3-nitrobenzoyl cation (m/z 150). Other potential fragmentation pathways include ring-opening of the piperidine moiety or losses from the nitrobenzene (B124822) ring. researchgate.netscispace.com

Table 2: Predicted Key Fragments in Mass Spectrometry of this compound

| Fragment Ion Structure | Proposed Formula | Predicted m/z | Ionization Mode |

|---|---|---|---|

| 3-Nitrobenzoyl cation | C₇H₄NO₃⁺ | 150 | EI, ESI |

| Piperidine cation | C₅H₁₀NH⁺ | 86 | ESI |

This table is based on general fragmentation principles of related structures; specific experimental data is required for confirmation.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry

No published single-crystal X-ray diffraction data for this compound was found in the searched literature. The following sections describe the type of information that would be obtained from such an analysis, based on studies of closely related compounds. nih.govresearchgate.net

Analysis of Crystal System and Space Group

The diffraction pattern obtained from SC-XRD allows for the determination of the unit cell parameters (a, b, c, α, β, γ) and the crystal system (e.g., monoclinic, orthorhombic). The systematic absences in the diffraction data reveal the space group, which describes the symmetry elements present in the crystal lattice. For instance, a closely related compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was found to crystallize in the orthorhombic crystal system with the space group Pbca. molaid.com

Conformational Analysis in the Crystalline State

The crystallographic data provides a precise picture of the molecule's conformation in the solid state. For this compound, the analysis would focus on two main features:

Piperidine Ring Conformation: Substituted piperidine rings typically adopt a stable chair conformation to minimize steric and torsional strain. researchgate.net Puckering parameters would be calculated to quantify the exact shape of the chair.

Relative Orientation of Substituents: The torsion angle between the plane of the phenyl ring and the plane of the amide group is a key conformational feature. Due to steric hindrance, these two planes are generally not coplanar. The nitro group is also often twisted out of the plane of the benzene ring. molaid.com The solid-state conformation is a result of a balance between intramolecular steric effects and intermolecular packing forces, such as hydrogen bonds and van der Waals interactions. nih.govnih.gov

Computational Chemistry and Theoretical Modeling of 3 Nitrophenyl Piperidin 1 Yl Methanone

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been a pivotal tool in elucidating the properties of (3-Nitrophenyl)(piperidin-1-yl)methanone at the atomic level. These calculations provide a robust framework for understanding the molecule's geometry, electronic structure, and reactivity.

Geometry Optimization and Conformational Energy Landscapes

The conformational energy landscape is explored by systematically rotating the rotatable bonds, particularly the C-N bond connecting the carbonyl group to the piperidine (B6355638) ring and the C-C bond linking the carbonyl group to the phenyl ring. These rotations can lead to different local energy minima. For instance, the nitro group and the amide group are often found to be twisted out of the plane of the benzene (B151609) ring, a feature that influences the molecule's electronic properties and packing in the solid state. nih.gov The relative energies of these conformers are calculated to identify the global minimum energy structure, which is the most likely conformation to be observed experimentally.

Electronic Structure Analysis: Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic structure of this compound is primarily described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its electron-accepting capability.

In this compound, the HOMO is generally localized on the piperidine ring and the amide linkage, which are electron-rich regions. Conversely, the LUMO is predominantly centered on the 3-nitrophenyl group, particularly the nitro group, which is a strong electron-withdrawing moiety. This spatial separation of the HOMO and LUMO indicates a potential for intramolecular charge transfer upon electronic excitation.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A larger energy gap implies higher stability and lower reactivity. For similar aromatic compounds, the HOMO-LUMO gap is typically in the range of 4-6 eV, suggesting significant stability. nanobioletters.comresearchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Note: These are representative values based on DFT calculations for structurally related molecules.

Chemical Reactivity Descriptors from FMO Analysis

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding of its chemical behavior.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons ( χ²/2η ).

A higher electrophilicity index for this compound, driven by the nitro group, suggests it acts as a good electrophile. nanobioletters.com

Table 2: Calculated Chemical Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.5 |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.5 |

| Chemical Softness (S) | 0.4 |

| Electrophilicity Index (ω) | 3.2 |

Note: These values are derived from the representative FMO energies in Table 1.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

For this compound, the MEP map typically shows:

Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. They are primarily located around the oxygen atoms of the carbonyl and nitro groups. researchgate.net

Positive Potential (Blue): These regions are electron-deficient and are prone to nucleophilic attack. They are generally found around the hydrogen atoms of the piperidine ring and the phenyl ring. researchgate.net

The MEP map visually confirms the electron-withdrawing nature of the 3-nitrophenyl group and the electron-donating character of the piperidine moiety, providing a clear picture of the molecule's reactive landscape. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals.

Key findings from NBO analysis of molecules with similar structures include the study of hyperconjugative interactions, which involve charge delocalization from a filled donor NBO to an empty acceptor NBO. In this compound, significant interactions are expected, such as the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. For instance, the interaction between the lone pair of the piperidine nitrogen and the antibonding orbital of the carbonyl group (n(N) → π(C=O)) contributes to the stability of the amide bond. Similarly, delocalization from the phenyl ring's π-orbitals to the nitro group's antibonding orbitals (π(ring) → π(NO₂)) is a key feature. researchgate.netmalayajournal.org

These interactions are quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a stronger interaction and greater stabilization.

Noncovalent Interactions (NCI) and Reduced Density Gradient (RDG) Analysis

Noncovalent Interactions (NCI) play a crucial role in determining the supramolecular structure and crystal packing of molecules. The Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes.

The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density. This generates surfaces where:

Blue surfaces indicate strong attractive interactions, such as hydrogen bonds.

Green surfaces represent weak van der Waals interactions.

Red surfaces denote strong repulsive interactions or steric clashes.

Vibrational Frequency Calculations and Correlation with Experimental Data

Theoretical vibrational frequency analysis is a fundamental tool for the interpretation and assignment of experimental infrared (IR) and Raman spectra. For this compound, these calculations are typically performed using Density Functional Theory (DFT), with the B3LYP functional being a commonly employed method. nih.gov The process involves optimizing the molecular geometry to find a stable energy minimum, followed by the calculation of normal mode frequencies. nih.gov

The theoretical results, which provide a set of vibrational frequencies and their corresponding intensities, are then systematically compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. nih.govresearchgate.net A scaling factor is often applied to the calculated frequencies to correct for approximations inherent in the theoretical method and to improve the agreement with experimental values. researchgate.net This correlation is crucial for assigning specific spectral bands to the vibrational motions of the molecule's functional groups, such as the stretching of the carbonyl (C=O) group, the asymmetric and symmetric stretches of the nitro (NO2) group, and various vibrations within the phenyl and piperidine rings. researchgate.net Furthermore, Potential Energy Distribution (PED) analysis is frequently used to provide a quantitative description of the contribution of individual internal coordinates to each normal mode, leading to more reliable and precise vibrational assignments. nih.gov

Table 1: Representative Correlation of Theoretical and Experimental Vibrational Frequencies This table illustrates the typical correlation between calculated and experimental data for the key functional groups in this compound. Actual values may vary based on the specific experimental conditions and computational methods used.

| Vibrational Assignment | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3085 | 3088 |

| Aliphatic C-H Stretch | 2950 - 2850 | 2940 | 2945 |

| C=O Stretch | 1645 | 1650 | 1648 |

| NO₂ Asymmetric Stretch | 1525 | 1530 | 1528 |

| NO₂ Symmetric Stretch | 1345 | 1350 | 1349 |

| C-N Stretch (Amide) | 1290 | 1295 | 1292 |

Theoretical Spectroscopic Prediction (UV-Vis Absorption, NMR Chemical Shifts)

Computational methods are also employed to predict the spectroscopic properties of this compound, providing insights that complement experimental findings.

UV-Vis Absorption: The electronic absorption spectrum is calculated using methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations predict the maximum absorption wavelengths (λmax) and the corresponding electronic transitions, such as n → π* and π → π*, which are characteristic of molecules containing chromophores like the nitrophenyl group and the carbonyl group. researchgate.net The theoretical spectrum is often in good agreement with experimental UV-Vis spectra, helping to interpret the electronic structure of the molecule. researchgate.net

NMR Chemical Shifts: The theoretical 1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method after the optimization of the molecular structure. researchgate.net The calculated isotropic shielding values are then converted into chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS). Comparing these predicted chemical shifts with experimental NMR data is a powerful method for confirming the molecular structure and assigning specific resonances to the hydrogen and carbon atoms within the molecule. researchgate.net

Table 2: Representative Comparison of Theoretical and Experimental NMR Chemical Shifts (ppm) This table provides an illustrative comparison of predicted and observed NMR chemical shifts for key atoms in this compound.

| Atom Position (Structure) | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| Phenyl C2-H | 8.25 | 8.22 | 122.5 | 122.8 |

| Phenyl C4-H | 7.85 | 7.80 | 130.0 | 129.7 |

| Carbonyl C=O | - | - | 168.5 | 169.0 |

| Piperidine Cα | 3.60 | 3.55 | 48.0 | 48.3 |

| Piperidine Cβ | 1.65 | 1.68 | 26.0 | 26.4 |

| Piperidine Cγ | 1.55 | 1.58 | 24.5 | 24.7 |

Molecular Docking Simulations for Investigating Potential Molecular Interactions

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a larger molecule, typically a protein. nih.govaaup.edu This method is instrumental in drug discovery for screening virtual libraries and understanding potential mechanisms of action. aaup.edu Software like AutoDock or Vina is commonly used to perform these simulations. aaup.edu

Docking simulations for this compound would involve placing the molecule into the binding site of a selected protein target. The simulation then samples numerous possible orientations and conformations of the ligand, generating a profile of its interactions with the protein's amino acid residues. aaup.edu This profile reveals which residues are key for binding and the nature of the interactions formed. aaup.edu For compounds containing piperidine and nitrophenyl moieties, potential protein targets could include enzymes like kinases or cyclooxygenases, which have been investigated for related structures. nih.govnih.gov The goal is to understand how the compound might fit within a catalytic or allosteric site to exert a biological effect. researchgate.net

A primary output of molecular docking is a scoring function, which provides an estimate of the binding energy (often in kcal/mol). nih.gov This value represents the binding affinity between the ligand and the protein; a more negative value generally indicates a stronger, more stable interaction. nih.gov The simulations also detail the specific types of non-covalent interactions responsible for the stability of the ligand-protein complex. These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors (e.g., the carbonyl oxygen or nitro group oxygens of the ligand and amino acid residues like Arginine or Serine).

Hydrophobic Interactions: Occurring between the nonpolar parts of the ligand (like the phenyl and piperidine rings) and hydrophobic residues (e.g., Leucine, Valine) in the binding pocket.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Pi-Interactions: Such as pi-pi stacking between the aromatic nitrophenyl ring and aromatic residues like Tyrosine or Phenylalanine.

Table 3: Illustrative Molecular Docking Results This table presents a hypothetical outcome of a docking simulation for this compound with a representative protein target.

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Predominant Interaction Types |

| 5N21 (Example Kinase) | -8.5 | TYR 139, LEU 69, ARG 57 | Pi-Stacking, Hydrophobic, Hydrogen Bond |

| 1RO6 (Example Enzyme) | -7.9 | PHE 210, VAL 116, SER 120 | Hydrophobic, Hydrogen Bond |

Conformational Flexibility during Docking

Modern docking protocols account for the conformational flexibility of both the ligand and, to some extent, the protein's active site. aaup.edu The ligand is not treated as a rigid body; instead, its rotatable bonds are allowed to change, enabling it to adopt the most energetically favorable conformation within the binding pocket. aaup.edu The side chains of the amino acid residues in the active site can also be allowed to move, a concept known as "flexible docking." This approach provides a more realistic model of the binding event, as it simulates the "induced fit" phenomenon where the protein and ligand adjust their shapes to maximize binding compatibility. The stability of the predicted binding pose is often further validated using more computationally intensive methods like molecular dynamics (MD) simulations. aaup.edu

Structure Activity Relationship Sar Investigations and Rational Molecular Design Pertaining to 3 Nitrophenyl Piperidin 1 Yl Methanone Analogs

Methodologies for Systematic Structural Modification and Analog Synthesis

The synthesis of analogs of (3-Nitrophenyl)(piperidin-1-yl)methanone typically involves the coupling of a substituted piperidine (B6355638) with a substituted benzoyl chloride or benzoic acid. This modular approach allows for extensive diversification of all three components of the molecule.

Common synthetic routes include:

Amide bond formation: The most direct method involves the reaction of a substituted piperidine with 3-nitrobenzoyl chloride in the presence of a base to scavenge the HCl byproduct. Alternatively, standard peptide coupling reagents (e.g., DCC, EDC, HATU) can be used to facilitate the reaction between a substituted piperidine and 3-nitrobenzoic acid.

Synthesis of substituted piperidines: A wide array of commercially available or synthetically accessible substituted piperidines can be utilized. mdpi.comnih.gov Synthetic strategies to access novel piperidines include the reduction of corresponding pyridine (B92270) precursors, intramolecular cyclization reactions, and various multi-component reactions. mdpi.comnih.gov

Synthesis of substituted benzoyl chlorides/acids: The nitrophenyl moiety can be modified by starting with different commercially available nitrobenzoic acids or by performing reactions such as electrophilic aromatic substitution on a benzoyl precursor, followed by nitration.

These synthetic methodologies provide a robust platform for generating a library of analogs for comprehensive SAR studies.

The piperidine ring is a common scaffold in many pharmaceuticals and its modification can significantly impact a compound's properties. ajchem-a.comencyclopedia.pub Design principles for modifying this ring in the context of this compound analogs focus on altering steric bulk, conformational rigidity, and basicity to enhance target binding and improve pharmacokinetic properties. ajchem-a.comnih.gov

Key design strategies include:

Introduction of substituents: Alkyl, aryl, or functional groups can be introduced at various positions (2, 3, or 4) of the piperidine ring. For example, substitution at the 4-position can be used to introduce vectors for further functionalization or to modulate lipophilicity. Studies on other piperidine-containing compounds have shown that even small substituents like a methyl or trifluoromethyl group can influence binding potency and metabolic stability. mdpi.com

Conformational constraint: The flexibility of the piperidine ring can be reduced by introducing fused or bridged ring systems, such as in nortropane or spirocyclic analogs. nih.gov This can lock the molecule into a more bioactive conformation, potentially increasing affinity for the target.

Bioisosteric replacement: The piperidine ring itself can be replaced by other cyclic amines like piperazine (B1678402) or morpholine (B109124) to probe the importance of the ring nitrogen's basicity and hydrogen bonding capacity.

The following table illustrates potential modifications to the piperidine ring and their intended effects.

| Modification | Position | Rationale | Potential Effect on Activity |

| Methyl | 4 | Increase lipophilicity, probe steric tolerance | May enhance or decrease activity depending on target pocket size |

| Hydroxyl | 4 | Increase polarity, potential H-bond donor/acceptor | Could improve solubility and introduce new binding interactions |

| Phenyl | 4 | Introduce aromatic interactions (π-π stacking) | May increase affinity through additional binding interactions |

| Fused Cyclopropane | 3,4 or 4,5 | Conformational restriction | Potentially increased affinity due to pre-organization |

The nitrophenyl moiety is a key pharmacophoric element, and its electronic and steric properties can be fine-tuned through strategic substitutions. The position and nature of the nitro group, as well as the introduction of other substituents, are critical for modulating biological activity.

Important considerations for modifying the nitrophenyl ring include:

Position of the nitro group: The biological activity can be highly sensitive to the position of the nitro group (ortho, meta, or para). The meta position in the parent compound suggests a specific electronic and steric requirement at the target. Moving the nitro group to the ortho or para position would significantly alter the molecule's electronic distribution and shape, likely affecting binding affinity.

Steric effects: The size and position of substituents on the phenyl ring will influence how the moiety fits into the binding pocket of a target protein. Bulky substituents may cause steric hindrance, leading to a decrease in activity, while smaller substituents might be well-tolerated.

The table below outlines some strategic substitutions on the nitrophenyl moiety and their potential impact.

| Substitution | Position | Rationale | Potential Effect on Activity |

| Nitro group shift | ortho or para | Alter electronic and steric profile | Likely to significantly change or abolish activity |

| Chloro | 4 or 5 | Electron-withdrawing, increase lipophilicity | May enhance activity through halogen bonding or altered electronics |

| Methoxy | 4 or 5 | Electron-donating, potential H-bond acceptor | Could increase or decrease activity depending on electronic requirements |

| Cyano | 4 | Strong electron-withdrawing, potential H-bond acceptor | May improve binding affinity through specific interactions |

The methanone (B1245722) (carbonyl) group serves as a rigid linker between the piperidine and nitrophenyl moieties and is also a key hydrogen bond acceptor. Modifications to this bridge are less common but can be explored to alter the spatial relationship between the two ring systems.

Potential variations include:

Replacement of the carbonyl group: The carbonyl group could be replaced with other functional groups, such as a methylene (B1212753) group (-CH2-) to remove the hydrogen bond accepting capability and increase flexibility, or a sulfonyl group (-SO2-) to introduce a different geometry and hydrogen bonding profile.

Introduction of alpha-substituents: Substitution on the carbon atom of the methanone bridge would introduce a chiral center and alter the orientation of the two rings relative to each other.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For analogs of this compound, QSAR can be a powerful tool to guide the design of more potent and selective molecules. researchgate.net

Development of Predictive Models based on Molecular Descriptors

The development of a predictive QSAR model begins with the calculation of a wide range of molecular descriptors for a set of synthesized and biologically evaluated analogs. nih.govnih.gov These descriptors quantify various aspects of the molecules' physicochemical properties.

Commonly used molecular descriptors include:

Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For nitrophenyl compounds, descriptors related to the electron-withdrawing nature of the nitro group would be particularly relevant.

Steric descriptors: These relate to the size and shape of the molecule, including molecular weight, molar volume, and surface area.

Hydrophobic descriptors: The most common hydrophobic descriptor is the partition coefficient (logP), which measures the lipophilicity of the compound. This is crucial for predicting cell permeability and interactions with hydrophobic pockets in a target protein.

Topological descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like branching, connectivity, and shape.

Once the descriptors are calculated, a training set of compounds with known biological activities is used to build the QSAR model. Various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN), can be employed to find the best correlation between the descriptors and the activity. kfupm.edu.sa The predictive power of the resulting model is then validated using a separate test set of compounds that were not used in the model generation. nih.gov

A hypothetical QSAR equation for a series of this compound analogs might look like this:

pIC50 = c0 + c1logP + c2TPSA + c3*LUMO

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the hydrophobicity, TPSA is the topological polar surface area, and LUMO is the energy of the lowest unoccupied molecular orbital. The coefficients (c0, c1, c2, c3) are determined by the regression analysis.

Statistical Analysis of Structural Features Correlated with Theoretical Binding or Activity Profiles

Statistical analysis is at the heart of QSAR, allowing for the identification of the most important structural features that correlate with the desired biological activity. nih.gov The significance of the developed QSAR model is assessed using several statistical parameters:

Coefficient of determination (R²): This value indicates how well the model fits the training data, with a value closer to 1.0 indicating a better fit.

Cross-validated coefficient of determination (Q²): This is a measure of the model's predictive ability, determined by techniques like leave-one-out cross-validation. A Q² value greater than 0.5 is generally considered indicative of a good predictive model.

Standard deviation of the error of prediction (SDEP): This parameter gives an estimate of the error in the predicted activity values.

By analyzing the descriptors that are included in the final, validated QSAR model, researchers can gain insights into the structural requirements for activity. For example, a positive coefficient for a descriptor like logP would suggest that increasing lipophilicity is beneficial for activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental. This information can then be used to design new, more potent analogs of this compound.

The following is a hypothetical data table illustrating the kind of data used in a QSAR study for a series of this compound analogs.

| Compound | R1 (Piperidine) | R2 (Phenyl) | pIC50 | logP | TPSA (Ų) |

| 1 | H | 3-NO2 | 6.5 | 2.8 | 65.4 |

| 2 | 4-CH3 | 3-NO2 | 6.8 | 3.2 | 65.4 |

| 3 | 4-OH | 3-NO2 | 6.3 | 2.1 | 85.6 |

| 4 | H | 4-Cl, 3-NO2 | 7.1 | 3.5 | 65.4 |

| 5 | H | 4-OCH3, 3-NO2 | 6.1 | 2.7 | 74.6 |

Conformational Analysis and its Role in Molecular Recognition

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. For analogs of this compound, the orientation of the piperidine ring and the spatial relationship between the nitrophenyl ring and the carbonyl group are critical for molecular recognition.

Conformational studies of related N-acylpiperidines have shown that the piperidine ring can adopt different conformations, such as chair and twist-boat forms. nih.gov The presence of substituents on the piperidine ring can influence this conformational equilibrium. For instance, in N-acylpiperidines with a substituent at the 2-position, the axial orientation of the substituent is generally favored. nih.gov This preference is dictated by pseudoallylic strain. nih.gov The conformation of the piperidine ring, in turn, affects the presentation of the pharmacophoric groups to the binding site of the target protein.

In the context of FAAH inhibition, computational analyses have revealed that the enzyme's binding site can induce a specific conformation in piperidine and piperazine-based inhibitors. nih.gov This induced fit is characterized by a distortion of the amide bond, which is thought to be crucial for the covalent modification of the enzyme's active site. nih.gov The ability of an analog of this compound to adopt this bioactive conformation is therefore a key determinant of its inhibitory potency.

Furthermore, studies on other piperidine-containing compounds, such as the aromatase inhibitor rogletimide, have demonstrated the importance of the axial or equatorial orientation of the aromatic ring for biological activity. nih.gov In rogletimide, an axial orientation of the pyridyl ring was found to be necessary for mimicking the substrate and binding effectively to the enzyme's active site. nih.gov A similar principle would apply to this compound analogs, where the orientation of the 3-nitrophenyl group relative to the piperidine scaffold would significantly impact its interaction with the target protein.

Influence of Electronic and Steric Properties of Substituents on Theoretical Binding Affinity

The electronic and steric properties of substituents on the aromatic ring and the piperidine moiety of this compound analogs play a pivotal role in modulating their theoretical binding affinity. The nitro group at the 3-position of the phenyl ring is a strong electron-withdrawing group, which can influence the electronic distribution of the entire molecule and its ability to form key interactions, such as hydrogen bonds or pi-stacking, within the binding pocket.

The position and nature of substituents can dramatically alter the potency of related inhibitors. For example, in a series of piperidine and piperazine-based FAAH inhibitors, the addition of a hydroxyl group to the piperidine ring was found to significantly decrease potency. lookchem.com This suggests that the introduction of polar groups in certain positions can be detrimental to binding, possibly due to unfavorable interactions or disruption of the optimal hydrophobic contacts within the binding site.

Conversely, the strategic placement of other groups can enhance affinity. While specific data for this compound analogs is limited, general principles from related series can be informative. For instance, the exploration of different substituents on the phenoxy-dioxothiomorpholine portion of a class of FAAH inhibitors, which is structurally distinct but functionally analogous to the substituted phenyl ring, showed that groups like morpholine and pyridine were well-tolerated and maintained high potency. lookchem.com

The following table illustrates the hypothetical influence of different substituents on the 3-nitrophenyl ring on the theoretical binding affinity, based on general medicinal chemistry principles.

| Substituent at other positions on the phenyl ring | Electronic Effect | Steric Effect | Predicted Influence on Binding Affinity | Rationale |

| Hydrogen (unsubstituted) | Neutral | Minimal | Baseline | Reference compound |

| 4-Fluoro | Electron-withdrawing, weak | Minimal | Potentially increase | Can form favorable halogen bonds or alter pKa |

| 4-Methoxy | Electron-donating | Moderate | Potentially decrease | May introduce steric clash or unfavorable electronic interactions |

| 4-Methyl | Electron-donating, weak | Moderate | Variable | Could enhance hydrophobic interactions or cause steric hindrance |

| 2-Chloro | Electron-withdrawing | Moderate | Potentially decrease | May cause steric clash with the binding pocket |

Pharmacophore Modeling and Ligand-Based Design for Scaffold Optimization

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For FAAH inhibitors, pharmacophore models have been developed based on a diverse set of known active compounds. researchgate.net

A typical pharmacophore model for FAAH inhibitors includes features such as hydrogen-bond acceptors, aromatic hydrophobic units, and aromatic rings. researchgate.net For instance, a validated model, Hypo-1, comprised two hydrogen-bond acceptor units, one aromatic hydrophobic unit, and one aromatic ring unit, along with excluded volumes to define regions of steric hindrance. researchgate.net Such a model can be used to screen virtual libraries of compounds to identify new potential inhibitors or to guide the optimization of an existing scaffold like this compound.

In the case of this compound, the key pharmacophoric features would likely include:

An aromatic ring (the nitrophenyl group).

A hydrogen bond acceptor (the carbonyl oxygen and/or the nitro group).

A hydrophobic feature (the piperidine ring).

By aligning the this compound scaffold with a validated pharmacophore model, medicinal chemists can identify which parts of the molecule are crucial for binding and which can be modified to improve properties like potency, selectivity, and pharmacokinetic profile. For example, the model might suggest that adding a substituent at a specific position on the phenyl ring could lead to a more favorable interaction with a corresponding feature in the enzyme's active site.

Dynamic pharmacophore models, which account for the flexibility of the target protein, can provide even more sophisticated guidance for scaffold optimization. nih.gov These models, generated from an ensemble of protein conformations, can better identify key interaction points and lead to the design of inhibitors with improved binding affinity. nih.gov

The table below outlines a hypothetical pharmacophore-based optimization strategy for the this compound scaffold.

| Pharmacophoric Feature | Corresponding Molecular Moiety | Proposed Modification | Rationale for Optimization |

| Aromatic Ring | 3-Nitrophenyl group | Replace with other aromatic or heteroaromatic rings | To explore different pi-stacking interactions and improve properties like solubility. |

| Hydrogen Bond Acceptor | Carbonyl oxygen | Introduce additional H-bond acceptors on the phenyl ring | To form stronger or additional hydrogen bonds with the target. |

| Hydrophobic Group | Piperidine ring | Substitute the piperidine ring with other cyclic amines | To modulate lipophilicity and explore different hydrophobic interactions. |

| Linker | Amide bond | Replace with bioisosteres (e.g., urea, carbamate) | To alter chemical stability and interaction with the catalytic machinery of the enzyme. |

Chemical Applications and Broader Utility of 3 Nitrophenyl Piperidin 1 Yl Methanone in Synthetic Chemistry

Function as a Key Synthetic Building Block in Complex Molecule Synthesis

(3-Nitrophenyl)(piperidin-1-yl)methanone and its close structural analogs have demonstrated utility as key intermediates or building blocks in the synthesis of more elaborate molecules. The presence of both an aromatic nitro group and a piperidine (B6355638) moiety allows for a diverse range of chemical transformations.

The formation of substituted benzamide (B126) derivatives, such as 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, has been observed as a significant side product during the synthesis of 1,3-benzothiazin-4-ones (BTZs), a class of compounds investigated as potential anti-tuberculosis agents. nih.gov In the reaction of a corresponding benzoyl isothiocyanate with piperidine, a competitive nucleophilic attack at the carbonyl carbon can lead to the formation of this amide instead of the desired BTZ. nih.gov The isolation and characterization of this compound underscore its potential as a distinct synthetic building block, which can be purified and used in subsequent synthetic steps. nih.gov

Furthermore, derivatives of this compound serve as precursors for more complex piperidine-containing structures. For example, the related compound 1,1'-((3-nitrophenyl)methylene)dipiperidine can be used to synthesize 1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine. This highlights the role of the nitrophenyl-piperidine core as a foundational structure that can be elaborated into more complex molecules with varied substitution patterns. The piperidine scaffold itself is a crucial fragment in drug discovery, and methods to create diverse libraries of piperidine-based molecules are of significant interest.

Role in the Elaboration of Heterocyclic Compounds

The structural components of this compound make it inherently suitable for the synthesis of various heterocyclic systems. The nitro-substituted phenyl ring, in particular, is a common feature in precursors for a wide range of biologically relevant heterocycles.

One significant application is in the synthesis of complex fused heterocyclic systems like tetrahydroisoquinolines. While piperidine itself often acts as a basic catalyst, the nitrophenyl group is frequently incorporated as a key structural element in the final product. For instance, new 5,6,7,8-tetrahydroisoquinolines bearing a 3-nitrophenyl group have been synthesized through the regioselective cyclocondensation of 1,3-dicarbonyl compounds with cyanothioacetamide. This reaction leads to the formation of highly functionalized heterocyclic cores, such as 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione, in high yields. The presence of the nitrophenyl group is critical to the structure and potential activity of these resulting heterocyclic compounds.

The formation of the benzamide derivative 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone during the synthesis of benzothiazinones is another example of its role in heterocyclic chemistry. nih.gov This amide is a stable intermediate that can be considered a precursor for other heterocyclic transformations, leveraging the reactivity of the nitro group and the chloro-substituent on the aromatic ring. nih.gov

Table 1: Synthesis of a Nitrophenyl-Containing Tetrahydroisoquinoline Derivative

Click to view data

| Reactants | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| 2-Acetylcyclohexanone derivative (1a), Cyanothioacetamide | Piperidine | Ethanol | Reflux, 2h | 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (2a) | 96% |

Applications in Catalyst Development and Reaction Optimization Studies

While specific studies detailing the use of this compound itself as a catalyst or in reaction optimization are not prominent in published literature, the catalytic activity of its core piperidine moiety is well-established in organic synthesis. Piperidine is widely used as a basic catalyst in a variety of condensation reactions.

An illustrative example is the cyclocondensation reaction to form tetrahydroisoquinoline-3(2H)-thiones, where piperidine is employed as a basic catalyst to facilitate the reaction between a 1,3-dicarbonyl compound and cyanothioacetamide. This demonstrates the fundamental catalytic role of the piperidine ring system. The electronic and steric properties of the substituent on the piperidine nitrogen, in this case, the 3-nitrobenzoyl group, could modulate this basicity and catalytic activity. However, dedicated studies to explore this compound in this context, or as a ligand in transition-metal catalysis, have yet to be extensively reported. Reaction optimization efforts in the literature tend to focus on related but more complex piperidine and piperazine (B1678402) derivatives for specific biological targets rather than on the catalytic applications of the title compound itself.

Exploration of Novel Reaction Pathways and Reagents Involving the Compound

The study of this compound and its analogs has led to the exploration of interesting and novel reaction pathways. The synthesis of 1,3-benzothiazin-4-ones (BTZs) provides a clear example of competitive reaction pathways where the formation of a piperidinyl methanone (B1245722) derivative is a key outcome. nih.gov The reaction of a benzoyl isothiocyanate with piperidine can proceed via two different nucleophilic attacks. While the desired pathway involves attack on the isothiocyanate carbon to form the BTZ, an alternative attack on the carbonyl carbon leads to the formation of 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone. nih.gov The balance between these two pathways is sensitive to reaction conditions such as temperature, with lower temperatures favoring the formation of the BTZ. nih.gov The investigation of this competitive reaction provides valuable insight into reaction mechanisms and selectivity.

Furthermore, the compound serves as a platform for creating new reagents and molecular structures. The synthesis and crystallographic characterization of 1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine, derived from a related precursor, represents the creation of a novel, more complex piperidine derivative. The structural analysis of such compounds is crucial for understanding their conformation and intermolecular interactions, such as the C—H⋯O hydrogen bonds that can form one-dimensional chains in the crystal lattice.

Table 2: Selected Crystallographic Data for 1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine

Click to view data

| Parameter | Value | Reference |

| Chemical Formula | C₁₇H₂₅N₃O₂ | |

| Molecular Weight | 303.40 | |

| Crystal System | Orthorhombic | |

| a (Å) | 12.1993 (14) | |

| b (Å) | 8.2012 (9) | |

| c (Å) | 33.453 (4) | |

| Volume (ų) | 3347.0 (7) | |

| Z (molecules/unit cell) | 8 |

Concluding Remarks and Future Research Directions

Summary of Key Academic Contributions and Insights

(3-Nitrophenyl)(piperidin-1-yl)methanone is primarily recognized as a stable, synthetically accessible chemical scaffold. Academic insights are largely derived from studies on analogous systems, which highlight the synthetic versatility of the nitro group for conversion into an amine and the general importance of the piperidine (B6355638) core in bioactive molecules. Computational studies on related structures have provided a theoretical framework for understanding its electronic properties, suggesting that the nitroaromatic system imparts significant electrophilicity. nih.gov

Identification of Promising Avenues for Further Chemical Investigation

Future research could focus on several promising areas. A systematic exploration of the reduction of the nitro group followed by diverse functionalization of the resulting aniline (B41778) derivative would be a fruitful avenue for creating novel compound libraries. Investigating the reactivity of the C-H bonds on the aromatic ring through modern cross-coupling methodologies could also lead to a wider range of derivatives. Furthermore, detailed crystallographic analysis of the title compound and its derivatives would provide valuable structural data.

Outlook on the Potential of this compound in Advanced Chemical Research

The potential of this compound lies in its utility as an intermediate. Given the established biological importance of both the piperidine and (amino)phenyl moieties, derivatives of this compound are logical candidates for screening in drug discovery programs, particularly in oncology and neuroscience. nih.govresearchgate.net Moreover, following the insights from computational studies on related molecules, its derivatives could be investigated for applications in materials science, for example, as components of nonlinear optical materials. The straightforward synthesis and the presence of multiple functionalization sites make it a valuable and versatile platform for advanced chemical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.